Cas no 871-22-7 (1,1'-Ethylidenebis(oxy)bisbutane)

1,1'-Ethylidenebis(oxy)bisbutane structure
871-22-7 structure
1,1'-Ethylidenebis(oxy)bisbutane
871-22-7
C10H22O2
174.280483722687
MFCD00129691
721922

1,1'-Ethylidenebis(oxy)bisbutane Properties

Names and Identifiers

    • Butane,1,1'-[ethylidenebis(oxy)]bis-
    • 1-(1-butoxyethoxy)butane
    • 1,1-Dibutoxyethane
    • 1,1-di-n-butoxyethane
    • 6-Methyl-5,7-dioxaundecane
    • acetaldehyde di-n-butyl acetal
    • Acetaldehyde,dibutyl acetal
    • dibutoxyethane
    • Dibutyl acetal
    • Di-n-butyl acetal
    • Ethane,1,1-dibutoxy
    • 1,1′-[Ethylidenebis(oxy)]bis[butane] (ACI)
    • Acetaldehyde, dibutyl acetal (6CI, 7CI, 8CI)
    • Ethane, 1,1-dibutoxy- (6CI)
    • Dibutylacetal
    • NSC 5314
    • +Expand
    • MFCD00129691
    • SWTCCCJQNPGXLQ-UHFFFAOYSA-N
    • 1S/C10H22O2/c1-4-6-8-11-10(3)12-9-7-5-2/h10H,4-9H2,1-3H3
    • O(C(C)OCCCC)CCCC

Computed Properties

  • 174.16200

Experimental Properties

  • 2.96580
  • 18.46000
  • 1.4095 (estimate)
  • 245.28°C (rough estimate)
  • 0.9048 (rough estimate)

1,1'-Ethylidenebis(oxy)bisbutane Security Information

1,1'-Ethylidenebis(oxy)bisbutane Customs Data

  • 2909199090
  • China Customs Code:

    2909199090

    Overview:

    2909199090. Other acyclic ethers and their halogenated derivatives(Including sulfonation,Nitrosative or nitrosative derivatives). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2909199090. other acyclic ethers and their halogenated, sulphonated, nitrated or nitrosated derivatives. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:5.5%. General tariff:30.0%

1,1'-Ethylidenebis(oxy)bisbutane Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P0036SS-100mg
1,1'-[Ethylidenebis(oxy)]bis[butane]
871-22-7 95%
100mg
$51.00 2024-04-21
A2B Chem LLC
AB47980-100mg
1-(1-Butoxyethoxy)butane
871-22-7 95%
100mg
$46.00 2024-04-19
Aaron
AR003714-100mg
1,1'-[Ethylidenebis(oxy)]bis[butane]
871-22-7 95%
100mg
$55.00
Cooke Chemical
BD0286453-100mg
1-(1-Butoxyethoxy)butane
871-22-7 95%
100mg
RMB 300.00 2023-09-07
Enamine
EN300-7816339-0.05g
1-(1-butoxyethoxy)butane
871-22-7 95%
0.05g
$128.0 2024-05-22
eNovation Chemicals LLC
Y1213519-5g
1-(1-Butoxyethoxy)butane
871-22-7 95%
5g
$780 2022-06-09
TRC
E919625-100mg
1,1'-[Ethylidenebis(oxy)]bis[butane]
871-22-7
100mg
$98.00 2023-05-18
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1768622-100mg
1-(1-Butoxyethoxy)butane
871-22-7 98%
100mg
¥536.00
SHANG HAI XIAN DING Biotechnology Co., Ltd.
X194029A-250mg
1,1'-Ethylidenebis(oxy)bisbutane
871-22-7 0.95
250mg
¥1188.0 2024-07-24

1,1'-Ethylidenebis(oxy)bisbutane Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Solvents: 1-Butanol ;  48 h, 140 °C
Reference
Production of biomass-derived furanic ethers and levulinate esters using heterogeneous acid catalysts
Neves, Patricia; et al, Green Chemistry, 2013, 15(12), 3367-3376

Synthetic Circuit 2

Reaction Conditions
1.1 Catalysts: Gold(1+), (acetonitrile)[bis(1,1-dimethylethyl)[2′,4′,6′-tris(1-methylethyl)[1,1… Solvents: Dichloromethane ;  5 h, 50 °C
Reference
Synthesis, Structure, Reactivity and Catalytic Implications of a Cationic, Acetylide-Bridged Trigold-JohnPhos Species
Grirrane, Abdessamad ; et al, Chemistry - A European Journal, 2020, 26(40), 8810-8818

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Methanol ,  Benzene
Reference
Additions of electrophilic radicals of electron rich alkenes by the atom transfer method. Surmounting potentially reversible radical atom transfer reactions by irreversible ionic reactions
Curran, Dennis P.; et al, Tetrahedron Letters, 1998, 39(37), 6629-6632

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: 1-Butanol Catalysts: Lithium bromide ,  Lithium bis(trifluoromethanesulfonyl)imide Solvents: 1,2-Dimethoxyethane
1.2 Reagents: Dibutylamine
Reference
Catalysis of electrophilic addition of alcohols to alkoxyalkenes by lithium salts
Trofimov, B. A.; et al, Russian Journal of General Chemistry (Translation of Zhurnal Obshchei Khimii), 2001, 71(2), 319-320

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Hydrochloric acid
2.1 -
Reference
Condensation of α-chloroethyl butyl ether with benzene in the presence of protic and aprotic acids
Ermokhina, V. A.; et al, Sbornik Nauchnykh Trudov - Tashkentskii Gosudarstvennyi Universitet im. V. I. Lenina, 1980, 622, 11-15

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Boron trifluoride etherate ,  Mercuric oxide
Reference
Preparation of acetals or ketals from vinyl-type esters
Croxall, W. J.; et al, Journal of the American Chemical Society, 1948, 70, 2805-7

Synthetic Circuit 7

Reaction Conditions
Reference
Product class 6: acyclic and semicyclic O/O acetals
von Angerer, S.; et al, Science of Synthesis, 2007, 29, 303-406

Synthetic Circuit 8

Reaction Conditions
1.1 Catalysts: Amberlyst 15 ;  5 mbar, 70 °C
Reference
Green Fuel Production Using the PermSMBR Technology
Pereira, Carla S. M.; et al, Industrial & Engineering Chemistry Research, 2012, 51(26), 8928-8938

Synthetic Circuit 9

Reaction Conditions
Reference
Condensation of α-chloroethyl butyl ether with benzene in the presence of protic and aprotic acids
Ermokhina, V. A.; et al, Sbornik Nauchnykh Trudov - Tashkentskii Gosudarstvennyi Universitet im. V. I. Lenina, 1980, 622, 11-15

Synthetic Circuit 10

Reaction Conditions
Reference
Preparation of acetals by the action of alcohols on a vinyl ether in the presence of cation-exchange resins
Mastagli, Pierre; et al, Bulletin de la Societe Chimique de France, 1957, 764, 764-6

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Hydrochloric acid
Reference
Synthesis of vinyl butyl acetal of dimethylethynylcarbinol
Kirilyus, I. V.; et al, Teor. Osnovy Pererab. Mineral'n. i Organ. Syr'ya., 1977, (4), 91-6

Synthetic Circuit 12

Reaction Conditions
Reference
Role of hydrogen chloride in reactions of three-coordinate phosphorus chlorides with acetals
Gazizov, M. B.; et al, Zhurnal Obshchei Khimii, 1984, 54(5),

Synthetic Circuit 13

Reaction Conditions
1.1 Catalysts: Trifluoroacetic acid
Reference
Reaction of hemiacetal esters, acetals, and acylals with alcohols or acetic acid
Gallucci, R. R.; et al, Journal of Organic Chemistry, 1982, 47(18), 3517-21

Synthetic Circuit 14

Reaction Conditions
1.1 Catalysts: Hydrochloric acid Solvents: Water ;  40 min, 100 °C
Reference
Simultaneous determination of aliphatic acids and aldehydes in aqueous media by reaction gas chromatography
Pervova, M. G.; et al, Journal of Analytical Chemistry, 2016, 71(10), 1041-1045

Synthetic Circuit 15

Reaction Conditions
1.1 Reagents: Water Catalysts: Chloroplatinic acid
Reference
Acetal formation from alcohols and acetylene with platinum and palladium compounds as catalysts
Steinborn, Dirk; et al, Journal of Organometallic Chemistry, 1991, 414(2),

Synthetic Circuit 16

Reaction Conditions
Reference
Reaction of exchange of hydroxyl radicals for hydrocarbon radicals of organomagnesium compounds. IV. Reaction of Grignard reagent with acylals
Shostakovskii, M. F.; et al, Zhurnal Obshchei Khimii, 1958, 28, 2339-41

Synthetic Circuit 17

Reaction Conditions
1.1 Reagents: Zinc chloride Solvents: Benzene
Reference
Reaction of aliphatic aldoximes and ketoximes with alkoxyethenes
Voronkov, M. G.; et al, Zhurnal Organicheskoi Khimii, 1987, 23(1), 57-60

Synthetic Circuit 18

Reaction Conditions
1.1 Reagents: Benzoyl peroxide Solvents: Cyclohexane
Reference
Preparation of 1-phenylcyclohexa-2,5-diene-1-carboxylates and their use in free-radical mediated syntheses
Baguley, Paul A.; et al, Journal of the Chemical Society, 2002, (3), 304-309

Synthetic Circuit 19

Reaction Conditions
Reference
O-Methyl N-[2-(vinyloxy)ethyl]carbamate in reactions with alcohols
Nedolya, N. A.; et al, Zhurnal Organicheskoi Khimii, 1994, 30(4), 507-11

Synthetic Circuit 20

Reaction Conditions
1.1 Reagents: Hydroxyamine hydrochloride Solvents: Toluene
2.1 Reagents: Zinc chloride Solvents: Benzene
Reference
Reaction of aliphatic aldoximes and ketoximes with alkoxyethenes
Voronkov, M. G.; et al, Zhurnal Organicheskoi Khimii, 1987, 23(1), 57-60

Synthetic Circuit 21

Reaction Conditions
1.1 Reagents: Hydroxyamine hydrochloride Solvents: Toluene
2.1 Reagents: Zinc chloride Solvents: Benzene
Reference
Reaction of aliphatic aldoximes and ketoximes with alkoxyethenes
Voronkov, M. G.; et al, Zhurnal Organicheskoi Khimii, 1987, 23(1), 57-60

Synthetic Circuit 22

Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran
1.2 -
1.3 Reagents: Hydrochloric acid Solvents: Water
2.1 Reagents: Benzoyl peroxide Solvents: Cyclohexane
Reference
Preparation of 1-phenylcyclohexa-2,5-diene-1-carboxylates and their use in free-radical mediated syntheses
Baguley, Paul A.; et al, Journal of the Chemical Society, 2002, (3), 304-309

Synthetic Circuit 23

Reaction Conditions
1.1 Reagents: Trifluoroacetic acid
2.1 -
Reference
O-Methyl N-[2-(vinyloxy)ethyl]carbamate in reactions with alcohols
Nedolya, N. A.; et al, Zhurnal Organicheskoi Khimii, 1994, 30(4), 507-11

1,1'-Ethylidenebis(oxy)bisbutane Raw materials

1,1'-Ethylidenebis(oxy)bisbutane Preparation Products

1,1'-Ethylidenebis(oxy)bisbutane Suppliers

SHANG HAI LI CHEN SHANG MAO Co., Ltd.
Audited Supplier Audited Supplier
(CAS:871-22-7)
XU NV SHI
15221998634
1986399151@qq.com
Nanxing Chemical (Jiangsu) Co., Ltd.
Audited Supplier Audited Supplier
(CAS:871-22-7)
MIN HUI PING
18651116180
18651116180@163.com

1,1'-Ethylidenebis(oxy)bisbutane Related Literature

Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
(CAS:871-22-7)1,1'-[Ethylidenebis(Oxy)]Dibutane
sfd4237
99%
200KG
discuss personally
Jiangsu Xinsu New Materials Co., Ltd
(CAS:871-22-7)
SFD585
99%
25KG,200KG,1000KG